6-Nitro-3-phenyl-1,2,4-benzotriazine
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Overview
Description
6-Nitro-3-phenyl-1,2,4-benzotriazine is an aromatic heterocyclic compound that belongs to the class of benzotriazines. These compounds are known for their interesting chemical properties and potential applications in various fields, including chemistry, biology, and materials science. The presence of a nitro group and a phenyl group attached to the benzotriazine core imparts unique reactivity and stability to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3-phenyl-1,2,4-benzotriazine typically involves the cyclization of N-(2-aminoaryl)hydrazides. One common method starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid. This is followed by intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates . Another approach involves the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Nitro-3-phenyl-1,2,4-benzotriazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzotriazinyl radicals.
Reduction: Reduction of the nitro group can be achieved using reagents like tin in acetic acid.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups like the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air and sodium periodate.
Reduction: Tin in acetic acid is commonly used for the reduction of the nitro group.
Substitution: Strongly basic nucleophilic reagents are used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Benzotriazinyl radicals.
Reduction: 1,4-Dihydrobenzotriazines.
Substitution: Various substituted benzotriazines depending on the nucleophile used.
Scientific Research Applications
6-Nitro-3-phenyl-1,2,4-benzotriazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Nitro-3-phenyl-1,2,4-benzotriazine involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
6-Nitro-3-phenyl-1,2,4-benzotriazine can be compared with other similar compounds, such as:
3-Phenyl-1,2,4-benzotriazine: Lacks the nitro group, resulting in different reactivity and stability.
6-Nitro-2H-1,4-benzoxazin-3(4H)-one: Contains a different heterocyclic core, leading to distinct chemical properties.
Properties
CAS No. |
99420-22-1 |
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Molecular Formula |
C13H8N4O2 |
Molecular Weight |
252.23 g/mol |
IUPAC Name |
6-nitro-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C13H8N4O2/c18-17(19)10-6-7-11-12(8-10)14-13(16-15-11)9-4-2-1-3-5-9/h1-8H |
InChI Key |
DOJYEKNYYLHYLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Origin of Product |
United States |
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